molecular formula C11H9FINO2 B12821543 6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one

6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one

Cat. No.: B12821543
M. Wt: 333.10 g/mol
InChI Key: PSUFZQBKXZYLGL-UHFFFAOYSA-N
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Description

6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a substituted aniline or a quinoline derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Iodination: The iodine atom can be introduced using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Cyclization: The final quinoline ring can be formed through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-iodoquinoline: Lacks the methoxy and methyl groups.

    7-methoxy-2-methylquinoline: Lacks the fluorine and iodine atoms.

    3-iodo-7-methoxyquinoline: Lacks the fluorine and methyl groups.

Uniqueness

6-fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H9FINO2

Molecular Weight

333.10 g/mol

IUPAC Name

6-fluoro-3-iodo-7-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C11H9FINO2/c1-5-10(13)11(15)6-3-7(12)9(16-2)4-8(6)14-5/h3-4H,1-2H3,(H,14,15)

InChI Key

PSUFZQBKXZYLGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)F)I

Origin of Product

United States

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